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Compound of Interest

Compound Name:
N-(3,4,5-

Trimethoxyphenylethyl)aziridine

Cat. No.: B1212013 Get Quote

This technical guide provides a comprehensive overview of N-(3,4,5-
Trimethoxyphenylethyl)aziridine, a molecule of significant interest to researchers in

medicinal chemistry and drug development. Due to the limited availability of direct experimental

data for this specific compound in publicly accessible literature, this document synthesizes

information from related compounds and general principles of aziridine and phenylethylamine

chemistry to project its likely properties, synthesis, and biological activities.

Introduction
N-(3,4,5-Trimethoxyphenylethyl)aziridine, also known as 1-[2-(3,4,5-

trimethoxyphenyl)ethyl]aziridine, is a heterocyclic compound featuring a strained three-

membered aziridine ring attached to a 3,4,5-trimethoxyphenylethyl moiety. This unique

structural combination suggests potential for diverse biological activities. The 3,4,5-

trimethoxyphenyl group is a well-established pharmacophore found in numerous psychoactive

and anticancer agents, while the aziridine ring is a reactive electrophile capable of alkylating

biological macromolecules.

Physicochemical Properties
The fundamental physicochemical properties of N-(3,4,5-Trimethoxyphenylethyl)aziridine are

summarized in Table 1. These values are primarily sourced from computational predictions

available in public chemical databases.
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Property Value Source

Molecular Formula C₁₃H₁₉NO₃ PubChem

Molecular Weight 237.29 g/mol PubChem

CAS Number 36266-37-2 Alfa Chemistry[1]

SMILES
COC1=CC(=CC(=C1OC)OC)C

CN2CC2
PubChem[2]

InChI

InChI=1S/C13H19NO3/c1-15-

11-8-10(4-5-14-6-7-14)9-

12(16-2)13(11)17-3/h8-9H,4-

7H2,1-3H3

PubChem[2]

Predicted XlogP 1.5 PubChem[2]

Predicted Hydrogen Bond

Donor Count
0 PubChem

Predicted Hydrogen Bond

Acceptor Count
4 PubChem

Predicted Rotatable Bond

Count
5 PubChem

Synthesis
While a specific, experimentally validated synthesis for N-(3,4,5-
Trimethoxyphenylethyl)aziridine is not readily available in the literature, a plausible synthetic

route can be proposed based on established methods for the N-alkylation of aziridine. A

potential two-step synthesis is outlined below.

Proposed Synthesis Pathway
A logical approach to the synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine would

involve the reaction of a suitable 3,4,5-trimethoxyphenylethyl electrophile with aziridine. A

common method for such a reaction is the use of a mesylate or tosylate as a good leaving

group.
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Step 1: Mesylation

Step 2: N-Alkylation of Aziridine

3,4,5-Trimethoxyphenethylamine
(Mescaline)

2-(3,4,5-Trimethoxyphenyl)ethyl
methanesulfonate

Methanesulfonyl chloride,
Triethylamine,

Dichloromethane

N-(3,4,5-Trimethoxyphenylethyl)aziridine

Aziridine Sodium hydride,
Tetrahydrofuran

Click to download full resolution via product page

Proposed Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine

Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethyl methanesulfonate

To a solution of 3,4,5-trimethoxyphenethylamine (mescaline) (1.0 eq) and triethylamine (1.2

eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

Monitor the reaction by thin-layer chromatography.

Upon completion, quench the reaction with water and extract the product with

dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude mesylate.

Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran, add a solution of

aziridine (1.1 eq) in tetrahydrofuran at 0 °C.

Stir the mixture for 30 minutes at 0 °C.

Add a solution of 2-(3,4,5-trimethoxyphenyl)ethyl methanesulfonate (1.0 eq) in

tetrahydrofuran dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction by thin-layer chromatography.

Upon completion, carefully quench the reaction with a saturated aqueous solution of

ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain N-(3,4,5-
Trimethoxyphenylethyl)aziridine.

Potential Biological Activity and Mechanism of
Action
The biological activity of N-(3,4,5-Trimethoxyphenylethyl)aziridine is likely to be influenced

by both the 3,4,5-trimethoxyphenylethyl moiety and the aziridine ring.

Inferred Activities from the 3,4,5-Trimethoxyphenyl
Moiety
The 3,4,5-trimethoxyphenyl group is a key structural feature of mescaline, a classic psychedelic

phenethylamine. Therefore, N-(3,4,5-Trimethoxyphenylethyl)aziridine may exhibit

psychoactive properties, potentially acting as a serotonin 5-HT₂A receptor agonist. However,
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the presence of the bulky and reactive aziridine ring in place of the primary amine of mescaline

could significantly alter its pharmacological profile, potentially reducing or abolishing its

psychedelic effects while introducing other activities.

This moiety is also present in a number of potent anticancer agents, such as combretastatin A-

4, which function as tubulin polymerization inhibitors. These compounds bind to the colchicine

site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and

apoptosis.[3] It is plausible that N-(3,4,5-Trimethoxyphenylethyl)aziridine could also exhibit

similar antimitotic activity.

Inferred Activities from the Aziridine Moiety
The aziridine ring is a strained, three-membered heterocycle that can act as an electrophile.

Under physiological conditions, the ring can be opened by nucleophiles, leading to the

alkylation of biomolecules such as DNA and proteins. This alkylating ability is the basis for the

cytotoxic and anticancer effects of many aziridine-containing compounds, such as mitomycin C

and thiotepa.[4]

The proposed mechanism of action for aziridine-mediated cytotoxicity often involves the

induction of DNA damage, which can trigger apoptosis if the damage is too extensive for

cellular repair mechanisms to handle.[4][5]

Potential Combined Mechanism of Action
The combination of the 3,4,5-trimethoxyphenylethyl and aziridine moieties could lead to a dual

mechanism of action. The phenylethylamine portion could guide the molecule to specific

biological targets, such as receptors or enzymes, where the aziridine ring could then exert its

alkylating effects, leading to irreversible inhibition or targeted cytotoxicity.
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Potential Psychoactive Pathway

Potential Anticancer Pathway (Tubulin Inhibition) Potential Anticancer Pathway (DNA Alkylation)

N-(3,4,5-Trimethoxyphenylethyl)aziridine

Serotonin 5-HT2A Receptor β-Tubulin DNA

Aziridine Ring Opening

Downstream Signaling
(e.g., Phospholipase C activation)

Psychoactive Effects

Inhibition of Microtubule Polymerization

G2/M Phase Cell Cycle Arrest

Apoptosis

DNA Alkylation (Cross-linking)

DNA Damage

Apoptosis
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Postulated Signaling Pathways for N-(3,4,5-Trimethoxyphenylethyl)aziridine

Experimental Assays for Biological Evaluation
To validate the hypothesized biological activities of N-(3,4,5-Trimethoxyphenylethyl)aziridine,

a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
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Assay Purpose

Receptor Binding Assays

To determine the binding affinity for serotonin

receptors (e.g., 5-HT₂A, 5-HT₂C) and other

potential CNS targets.

Tubulin Polymerization Assay
To assess the ability to inhibit the polymerization

of tubulin in vitro.

Cell Viability Assays (e.g., MTT, MTS)
To evaluate the cytotoxic effects against a panel

of cancer cell lines and normal cell lines.

Cell Cycle Analysis
To determine if the compound induces cell cycle

arrest at a specific phase (e.g., G2/M).

Apoptosis Assays (e.g., Annexin V/PI staining) To confirm that cell death occurs via apoptosis.

Comet Assay
To detect DNA damage induced by the

compound.

Western Blot Analysis

To measure the expression levels of proteins

involved in cell cycle regulation and apoptosis

(e.g., p53, caspases).

Experimental Workflow for Cytotoxicity Screening

Start:
Cancer Cell Lines

Treat cells with varying
concentrations of

N-(3,4,5-Trimethoxyphenylethyl)aziridine
Incubate for 24, 48, 72 hours MTT Assay for

Cell Viability Determine IC50 values Analyze Data and
Select Lead Concentrations

End:
Cytotoxicity Profile
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Workflow for In Vitro Cytotoxicity Screening

Conclusion
N-(3,4,5-Trimethoxyphenylethyl)aziridine is a molecule with a compelling structure that

suggests a high potential for biological activity. Based on the known pharmacology of its

constituent moieties, it is hypothesized that this compound may exhibit psychoactive properties,

anticancer activity through tubulin polymerization inhibition, and/or cytotoxic effects via DNA
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alkylation. Further experimental investigation is warranted to elucidate the precise synthesis,

pharmacological profile, and therapeutic potential of this intriguing compound. This guide

serves as a foundational resource for researchers embarking on the study of N-(3,4,5-
Trimethoxyphenylethyl)aziridine and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1212013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

